molecular formula C24H20N2O3S2 B2597675 N-(4,5-diphenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868675-95-0

N-(4,5-diphenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2597675
CAS RN: 868675-95-0
M. Wt: 448.56
InChI Key: OZDRWPBUZOWZBL-UHFFFAOYSA-N
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Description

“N-(4,5-diphenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide” is a chemical compound with the molecular formula C24H20N2O3S2 and a molecular weight of 448.56. It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

Thiazole, the parent compound of “N-(4,5-diphenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide”, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole, the parent compound of “N-(4,5-diphenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Novel Heterocyclic Inhibitors of Matrix Metalloproteinases

Research has identified heterocyclic compounds, including variations similar to N-(4,5-diphenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide, as potent inhibitors of matrix metalloproteinases (MMPs). These inhibitors are crucial for understanding and potentially managing conditions involving excessive MMP activity, which is linked to tissue degradation in diseases such as arthritis and cancer. The study highlights the structural aspects that contribute to their inhibitory activity, providing a basis for the development of therapeutic agents targeting MMPs (Schröder et al., 2001).

Synthesis and Antinociceptive Activity

Another study explored the synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, focusing on their antinociceptive activity. This research demonstrates the potential of these compounds to provide pain relief, an essential aspect of medical treatment. The findings suggest that certain derivatives exhibit significant antinociceptive properties, which could be further developed into new pain management solutions (Önkol et al., 2004).

Inhibitors of Blood Platelet Aggregation

Compounds with a structure related to N-(4,5-diphenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide have been synthesized to study their effect on blood platelet aggregation. These compounds, particularly 2-substituted 4,5-diphenylthiazoles, have shown inhibitory activity against blood platelet aggregation, suggesting a potential role in preventing thrombosis and other cardiovascular diseases. The study provides insight into the molecular interactions that contribute to their efficacy, offering a path for the development of novel antithrombotic drugs (Konno et al., 1990).

Antimicrobial Activity of Naphthalen-1-yl Propanamide Derivatives

A recent study synthesized new derivatives of N-(naphthalen-1-yl)propanamide and evaluated their antimicrobial activity. These compounds were tested against a range of bacteria and fungi, showing notable antimicrobial effects. This research is significant for the development of new antimicrobial agents, which are critically needed in the face of rising antibiotic resistance. The study demonstrates the potential of these compounds to serve as a basis for new antibiotics, highlighting their efficacy against specific pathogens (Evren et al., 2020).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-21(16-17-31(28,29)20-14-8-3-9-15-20)25-24-26-22(18-10-4-1-5-11-18)23(30-24)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDRWPBUZOWZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-diphenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide

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